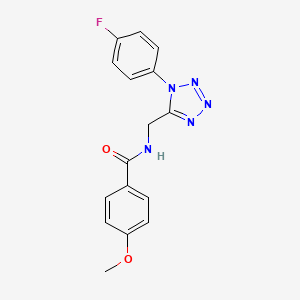
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHOXYBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an azide with a nitrile under acidic conditions. The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . The final step involves the formation of the methoxybenzamide moiety through an amide coupling reaction, often using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism by which N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHOXYBENZAMIDE exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the methoxybenzamide moiety can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHOXYBENZAMIDE
- N-{[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHOXYBENZAMIDE
- N-{[1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHOXYBENZAMIDE
Uniqueness
The presence of the fluorine atom in N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHOXYBENZAMIDE imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H14FN5O2 |
|---|---|
Molecular Weight |
327.31 g/mol |
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H14FN5O2/c1-24-14-8-2-11(3-9-14)16(23)18-10-15-19-20-21-22(15)13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
DOTJKELIFFXRSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















